Mundoserone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mundoserone ist ein Naturprodukt, das aufgrund seiner signifikanten Anti-Angiogenese-Aktivität identifiziert wurde. Es wurde durch In-vivo-Screening unter Verwendung von Zebrafischmodellen entdeckt. Angiogenese, die Bildung neuer Blutgefäße, ist ein entscheidender Prozess bei verschiedenen Krankheiten, darunter Krebs, Psoriasis, rheumatoide Arthritis, Retinopathie und Endometriose .

Vorbereitungsmethoden

Mundoserone wird aus natürlichen Quellen gewonnen, insbesondere aus der Natural Products Collection von MicroSource. Die genauen Synthesewege und Reaktionsbedingungen für this compound wurden in der verfügbaren Literatur nicht detailliert beschrieben. Seine Identifizierung und Isolierung beinhalten das Screening von Naturprodukten auf ihre biologische Aktivität unter Verwendung von Zebrafischmodellen .

Wissenschaftliche Forschungsanwendungen

Anti-Angiogenic Activity

Mundoserone has been identified as a potent inhibitor of angiogenesis, which is the formation of new blood vessels from existing ones. This process is crucial in various physiological and pathological conditions, including cancer progression.

Case Study: Zebrafish Model

A significant study utilized zebrafish embryos to assess the anti-angiogenic effects of this compound. The research involved treating zebrafish embryos with varying concentrations of this compound and observing the effects on intersegmental vessel (ISV) formation. Key findings include:

- Inhibition Ratio : At a concentration of 10 µM, this compound achieved an ISV inhibition ratio of 73.6±1.3% .

- Gene Expression Modulation : The compound significantly reduced the expression of several angiogenesis-related genes, including:

- SLIT3 : A guidance molecule implicated in vascular development.

- ROBO1 and ROBO2 : Receptors involved in axon guidance and angiogenesis.

- FGFR2 and FGFR3 : Fibroblast growth factor receptors critical for endothelial cell proliferation and migration.

- PTP-RB : A protein tyrosine phosphatase associated with angiogenic signaling pathways .

These results suggest that this compound's mechanism involves downregulating pro-angiogenic signals while potentially upregulating anti-angiogenic pathways like NOTCH signaling.

Implications for Cancer Treatment

The ability of this compound to inhibit angiogenesis positions it as a promising candidate for cancer therapy. Tumors often exploit angiogenesis to secure nutrients and oxygen, facilitating their growth and metastasis.

Potential Mechanisms

- Targeting Angiogenic Pathways : By inhibiting key signaling pathways associated with vascularization, this compound may help to starve tumors of their blood supply.

- Combination Therapies : this compound could be explored as part of combination therapies with existing chemotherapeutics to enhance overall efficacy and reduce side effects associated with traditional cancer treatments .

Future Research Directions

Further studies are warranted to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Potential areas for future research include:

- In Vivo Studies : Expanding beyond zebrafish models to mammalian systems to assess therapeutic efficacy in more complex biological environments.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects suffering from cancers characterized by excessive angiogenesis.

- Mechanistic Studies : Investigating the molecular pathways influenced by this compound to identify additional therapeutic targets.

Wirkmechanismus

Mundoserone exerts its anti-angiogenic effects by modulating the expression of various genes involved in angiogenesis. It downregulates the expression of slit guidance ligand 3, roundabout guidance receptor 1 and 2, fibroblast growth factor receptor 2 and 3, and protein tyrosine phosphatase, receptor type B. Conversely, it upregulates the expression of NOTCH1A. This modulation of gene expression leads to the inhibition of blood vessel formation, making this compound a potential therapeutic agent for diseases characterized by abnormal angiogenesis .

Vergleich Mit ähnlichen Verbindungen

Mundoserone ist einzigartig in seiner spezifischen Modulation von Angiogenese-assoziierten Genen. Ähnliche Verbindungen, die auf ihre Anti-Angiogenese-Eigenschaften untersucht wurden, umfassen Genistein, Camptothecin, Kaempferol und Ferulasäure. Diese Verbindungen weisen ebenfalls eine Anti-Angiogenese-Aktivität auf, können aber über verschiedene Mechanismen wirken oder verschiedene Pfade anvisieren. Das spezifische Genmodulations-Profil von this compound unterscheidet es von diesen anderen Verbindungen .

Analyse Chemischer Reaktionen

Mundoserone wurde in erster Linie auf seine biologische Aktivität untersucht, nicht auf seine chemische Reaktivität. Daher sind detaillierte Informationen zu den Arten von chemischen Reaktionen, die es durchläuft, gängigen Reagenzien, verwendeten Bedingungen und gebildeten Hauptprodukten, nicht ohne weiteres verfügbar. Der Fokus lag auf seinen Anti-Angiogenese-Eigenschaften und seinen Auswirkungen auf die Genexpression im Zusammenhang mit der Angiogenese .

Biologische Aktivität

Mundoserone is a natural compound that has garnered attention for its potential biological activities, particularly its anti-angiogenic properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects in vivo, and implications for therapeutic applications.

Overview of this compound

This compound is derived from the plant Mundulea sericea, and its chemical structure has been linked to several pharmacological effects. Recent research has highlighted its role in inhibiting angiogenesis, which is the formation of new blood vessels from pre-existing ones—a crucial process in tumor growth and metastasis.

Anti-Angiogenic Activity

In Vivo Studies

this compound's anti-angiogenic effects were primarily investigated using zebrafish embryos, a model organism that allows for real-time visualization of vascular development. Multiple studies have confirmed that this compound inhibits intersegmental vessel (ISV) formation in a dose-dependent manner:

- Dose-Response Relationship : In a study, zebrafish embryos treated with 2.5 µM, 5 µM, and 10 µM concentrations of this compound showed significant reductions in ISV formation compared to controls. The inhibition rates were reported as follows:

The mechanisms through which this compound exerts its anti-angiogenic effects involve several signaling pathways:

- Inhibition of Angiogenesis-Related Genes : this compound treatment led to altered expression levels of genes associated with angiogenesis in zebrafish embryos. Quantitative reverse transcription PCR (qRT-PCR) analysis indicated significant changes in gene expression profiles related to vascular development .

- Pathway Interference : The compound appears to affect multiple signaling pathways involved in angiogenesis, including the VEGF (vascular endothelial growth factor) pathway, which is critical for blood vessel formation .

Study 1: Screening Natural Products

In a systematic screening of natural products, this compound was identified among several compounds that demonstrated potent anti-angiogenic activity in zebrafish models. The study utilized transgenic zebrafish expressing enhanced green fluorescent protein (EGFP) under the control of endothelial-specific promoters to visualize blood vessel development .

Study 2: Comparative Analysis

A comparative analysis with other known angiogenic inhibitors revealed that this compound's efficacy was comparable to established agents like PTK787, a known VEGFR inhibitor. This positions this compound as a promising candidate for further development as an anti-cancer therapeutic .

Data Summary

| Concentration (µM) | ISV Count (Mean ± SEM) | Inhibition Rate (%) |

|---|---|---|

| Control | 27.6 ± 0.5 | 0 |

| 2.5 | Not significantly affected | ~0 |

| 5 | 21.4 ± 0.5 | ~22.5 |

| 10 | 7.3 ± 1.2 | ~73.6 |

Eigenschaften

CAS-Nummer |

3564-85-0 |

|---|---|

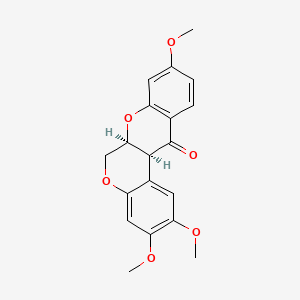

Molekularformel |

C19H18O6 |

Molekulargewicht |

342.3 g/mol |

IUPAC-Name |

(6aS,12aS)-2,3,9-trimethoxy-6a,12a-dihydro-6H-chromeno[3,4-b]chromen-12-one |

InChI |

InChI=1S/C19H18O6/c1-21-10-4-5-11-14(6-10)25-17-9-24-13-8-16(23-3)15(22-2)7-12(13)18(17)19(11)20/h4-8,17-18H,9H2,1-3H3/t17-,18+/m1/s1 |

InChI-Schlüssel |

PYRZRPSTTNKOCS-MSOLQXFVSA-N |

SMILES |

COC1=CC2=C(C=C1)C(=O)C3C(O2)COC4=CC(=C(C=C34)OC)OC |

Isomerische SMILES |

COC1=CC2=C(C=C1)C(=O)[C@@H]3[C@H](O2)COC4=CC(=C(C=C34)OC)OC |

Kanonische SMILES |

COC1=CC2=C(C=C1)C(=O)C3C(O2)COC4=CC(=C(C=C34)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.